molecular formula C24H30FNO2S B2367021 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2097901-23-8

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2367021
CAS No.: 2097901-23-8
M. Wt: 415.57
InChI Key: QTEYGEPMULMEJQ-UHFFFAOYSA-N
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Description

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2097901-23-8) is a chemical compound supplied for research and development purposes. With a molecular formula of C24H30FNO2S and a molecular weight of 415.56 g/mol, it is characterized by its specific structure featuring a fluorobenzyl ether group connected to a piperidine moiety and an ethanone linker to a phenyl ring with an isopropylthio substitution . This complex structure makes it a compound of interest in various early-stage scientific investigations, particularly in medicinal chemistry and pharmacology for the exploration of structure-activity relationships and biochemical pathway analysis. As a building block or intermediate, it can be utilized in the design and synthesis of novel molecular entities to study their interactions with biological systems. The presence of both the fluorine atom and the sulfur-containing isopropylthio group can influence the compound's electronic properties, lipophilicity, and potential metabolic profile, which are critical parameters in drug discovery research . This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO2S/c1-18(2)29-23-9-5-19(6-10-23)15-24(27)26-13-11-21(12-14-26)17-28-16-20-3-7-22(25)8-4-20/h3-10,18,21H,11-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEYGEPMULMEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Hydroxymethyl)piperidine

4-Piperidinemethanol serves as the starting material. Commercial availability simplifies access, though alternative routes involve:

  • Reduction of ethyl isonipecotate : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C yields 4-(hydroxymethyl)piperidine with >95% purity.
  • Lithium aluminum hydride (LiAlH₄) reduction : Ethyl 4-piperidinecarboxylate treated with LiAlH₄ in tetrahydrofuran (THF) at 0°C provides the alcohol in 87% yield.

Etherification with 4-Fluorobenzyl Chloride

Reaction Conditions :

  • Substrates : 4-(Hydroxymethyl)piperidine (1 eq), 4-fluorobenzyl chloride (1.2 eq)
  • Base : Potassium carbonate (2 eq)
  • Solvent : Acetonitrile, 80°C, 12 h
  • Yield : 78%

Mechanism : SN2 displacement of chloride by the piperidine alcohol, facilitated by polar aprotic solvent and excess base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product as a colorless oil.

Synthesis of 2-(4-(Isopropylthio)phenyl)ethanone

Thioether Formation via Nucleophilic Aromatic Substitution

Substrates :

  • 4-Bromoacetophenone (1 eq)
  • Isopropylthiol (1.5 eq)

Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%)
Base : Cesium carbonate (2 eq)
Solvent : Dimethylformamide (DMF), 110°C, 24 h
Yield : 65%

Key Insight : Chelating ligands enhance Cu-mediated C–S bond formation, suppressing disulfide byproducts.

Friedel-Crafts Acylation Alternative

Substrates :

  • 4-(Isopropylthio)benzene (1 eq)
  • Acetyl chloride (1.2 eq)

Catalyst : Aluminum chloride (1.5 eq)
Solvent : Dichloromethane, 0°C to rt, 6 h
Yield : 58%

Limitation : Lower regioselectivity due to electron-donating thioether group.

Coupling of Piperidine and Ethanone Subunits

Nucleophilic Substitution via Bromoethanone Intermediate

Step 1: Synthesis of 2-Bromo-1-(4-(isopropylthio)phenyl)ethanone

  • Substrates : 2-(4-(Isopropylthio)phenyl)ethanone (1 eq), N-bromosuccinimide (1.1 eq)
  • Initiation : Azobisisobutyronitrile (AIBN, 0.1 eq)
  • Solvent : Carbon tetrachloride, reflux, 3 h
  • Yield : 82%

Step 2: Alkylation of 4-(((4-Fluorobenzyl)oxy)methyl)piperidine

  • Substrates : Bromoethanone (1 eq), piperidine derivative (1.2 eq)
  • Base : Triethylamine (2 eq)
  • Solvent : Acetonitrile, 60°C, 8 h
  • Yield : 74%

Optimization : Excess piperidine ensures complete substitution; elevated temperature accelerates kinetics.

Reductive Amination Pathway

Substrates :

  • 2-(4-(Isopropylthio)phenyl)ethanone (1 eq)
  • 4-(((4-Fluorobenzyl)oxy)methyl)piperidine (1 eq)

Reagents : Sodium triacetoxyborohydride (1.5 eq), glacial acetic acid (0.5 eq)
Solvent : Dichloroethane, rt, 24 h
Yield : 68%

Advantage : Avoids halogenated intermediates; milder conditions preserve acid-sensitive groups.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Operational Complexity
Nucleophilic Substitution Bromoethanone alkylation 74% >98% Moderate
Reductive Amination Borohydride-mediated coupling 68% 95% Low

Trade-offs : While the substitution route offers higher yields, reductive amination avoids hazardous bromination steps.

Scalability and Process Optimization

Solvent Selection for Industrial Translation

  • Nucleophilic Substitution : Switching from acetonitrile to toluene reduces costs without compromising yield (72% at 10 mol scale).
  • Workup Protocols : Liquid-liquid extraction with methylene chloride (3 × 200 mL) achieves >99% recovery of intermediates.

Catalytic Improvements

  • Palladium Nanoparticles : Substituting CuI with Pd/C (5 mol%) in thioether formation boosts yield to 78%.
  • Microwave Assistance : Reducing reaction time from 24 h to 45 min in Friedel-Crafts acylation (150°C, 300 W).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.51 (s, 2H, OCH₂), 3.72–3.68 (m, 2H, piperidine-H), 2.94 (sep, J = 6.8 Hz, 1H, SCH(CH₃)₂).
  • LC-MS : m/z 457.2 [M+H]⁺, retention time 12.3 min (C18 column, 70% MeOH).

Purity Assessment

  • HPLC : 99.1% purity (Zorbax SB-C18, 1.0 mL/min, 254 nm).

Chemical Reactions Analysis

Types of Reactions

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized forms by agents like potassium permanganate.

  • Reduction: : Reducing the ketone group to an alcohol using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions primarily involving the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

The reactions lead to diverse products depending on the reaction conditions, such as:

  • Alcohol derivatives from reduction.

  • Oxidized derivatives from oxidation.

  • Varied substituted compounds from substitution reactions.

Scientific Research Applications

This compound has found applications in several scientific domains:

  • Chemistry: : As a building block for complex organic synthesis.

  • Biology: : Potential use as a ligand in biochemical assays.

  • Medicine: : Exploration of its pharmacological properties for drug development.

  • Industry: : Possible applications in the production of specialized materials or as intermediates in chemical manufacturing.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. Its diverse functional groups enable binding to various molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Key Substituents Molecular Weight Key Features
Target Compound Piperidine-(4-fluorobenzyl)oxymethyl, ethanone-(isopropylthio)phenyl ~427.5 g/mol¹ High lipophilicity (fluorine, thioether), potential CNS penetration
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone () Piperidine-2,4-difluorobenzoyl, ethanone 267.27 g/mol Reduced lipophilicity vs. target; carbonyl group enhances polarity
2-(4-Fluorophenyl)-1-{4-[(1-methylindol-2-yl)carbonyl]piperazinyl}ethanone () Piperazine-indole carbonyl, ethanone-fluorophenyl ~419.5 g/mol Piperazine increases flexibility; indole may enhance π-π stacking
APEHQ ligand () Piperazine-azo-hydroxyquinoline, ethanone Not reported Metal-chelating properties; antifungal activity vs. unconfirmed target activity
1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one () Piperidine-phenyl, butanone-thiophene ~343.5 g/mol Thiophene enhances electron-rich character; longer chain alters conformation

¹ Estimated based on analogous structures.

2.3 Physicochemical and Pharmacological Profiles
  • Lipophilicity : The target’s fluorobenzyl and isopropylthio groups increase logP (~3.5–4.0 estimated), favoring membrane permeability. In contrast, the difluorobenzoyl analog () has lower logP (~2.8) due to the polar carbonyl .
  • Solubility : Piperazine-containing analogs () may exhibit better aqueous solubility than the target’s piperidine core, though the thioether could reduce it .
  • Bioactivity : While direct data for the target is unavailable, structurally related compounds show antifungal (), CNS-targeting (piperidine/piperazine motifs), and enzyme inhibition (thiophene in ) activities .
2.4 Unique Features of the Target Compound
  • The (4-fluorobenzyl)oxymethyl substituent combines steric bulk and electronegativity, which may influence target selectivity compared to smaller groups (e.g., methyl in ) .

Biological Activity

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, commonly referred to by its CAS number 2097901-23-8, is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, comprising a piperidine ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H30FN2O3SC_{24}H_{30}FN_{2}O_{3}S, with a molecular weight of approximately 415.6 g/mol. The presence of a fluorobenzyl ether and an isopropylthio group may influence its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC24H30FN2O3S
Molecular Weight415.6 g/mol
CAS Number2097901-23-8
Structural FeaturesPiperidine ring, fluorobenzyl ether, isopropylthio group

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Compounds featuring piperidine rings have been associated with antimicrobial effects, making them candidates for further investigation in infectious disease treatment.
  • Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of enzymes such as tyrosinase, which is crucial in melanin production. For instance, derivatives of fluorobenzylpiperazine have demonstrated competitive inhibition against tyrosinase with low IC50 values, suggesting potential for skin-related therapies .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Tyrosinase : As indicated in studies involving structurally related compounds, the binding to tyrosinase could prevent substrate interactions, thereby inhibiting melanin synthesis. The docking studies suggest that the compound may occupy the active site of the enzyme .
  • Modulation of Membrane Permeability : The lipophilic nature imparted by the fluorobenzyl moiety may enhance membrane permeability, facilitating cellular uptake and subsequent pharmacological action.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Tyrosinase Inhibition : A study found that derivatives containing the fluorobenzylpiperazine fragment exhibited strong inhibitory effects on Agaricus bisporus tyrosinase (IC50 = 0.18 μM), significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM). This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation .
  • Antimicrobial Potential : Related piperidine compounds have been evaluated for their antimicrobial properties against various pathogens. The presence of sulfur-containing groups has been linked to enhanced activity against bacterial strains.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics due to the compound's lipophilicity. Further studies are warranted to establish its bioavailability and metabolic pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. Critical parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for piperidine functionalization .
  • Catalysts: Pd-based catalysts for Suzuki-Miyaura coupling or base-mediated thioether formation .
  • Temperature Control: Stepwise heating (e.g., 60–80°C for piperidine-aryl coupling) to minimize side reactions .
  • Purification: Column chromatography (n-hexane/EtOAc gradients) or crystallization for high purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Combined analytical techniques are employed:

  • NMR Spectroscopy:
    • 1H/13C-NMR confirms substituent positions (e.g., piperidine methylene protons at δ 3.5–4.0 ppm; fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the piperidine ring .
  • HPLC: Retention time consistency (e.g., 13–15 min at 254 nm) and peak area (>95%) assess purity .
  • Elemental Analysis: Discrepancies ≤0.3% between calculated and observed C/H/N values validate molecular formula .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer: SAR studies focus on modifying functional groups to assess pharmacological activity:

  • Substituent Variations:

    Substituent ModificationsBiological Assay TargetsObserved Impact
    Replacement of 4-fluorobenzyl with 4-Cl/CH3Kinase inhibition (e.g., EGFR, CDK2)Reduced IC50 with electron-withdrawing groups
    Isopropylthio → tert-butylthioGPCR binding (e.g., serotonin receptors)Enhanced lipophilicity improves membrane permeability
  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PI3Kγ .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to rule off-target cytotoxicity .
  • Kinetic Studies: Measure time-dependent inhibition (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .

Q. What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer: Target identification involves:

  • Chemoproteomics: Use of biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Phage Display Libraries: Screen for peptide motifs interacting with the compound’s pharmacophores (e.g., fluorobenzyl-thioether regions) .
  • Transcriptomic Profiling: RNA-seq of treated cell lines to map pathway enrichment (e.g., apoptosis, MAPK signaling) .

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